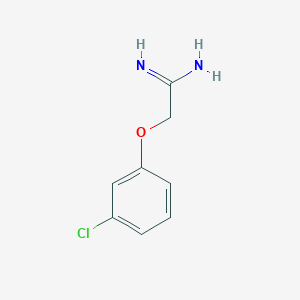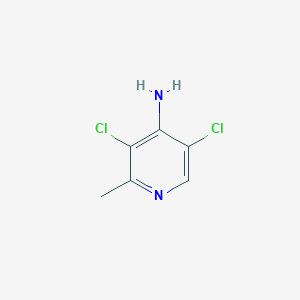
Chlorure de 3-(2-chloro-3,4-diméthoxyphényl)prop-2-énoyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride often involves the reaction of dimethoxybenzoyl chloride derivatives under specific conditions. For example, the synthesis of 2,4-dimethoxybenzoyl chloride involves methylation of dihydroxybenzoic acid followed by chlorination with SOCl2, achieving a total yield of 74.1% under optimized conditions (Wan You-zhi, 2007). Similarly, reactions involving oxalyl chloride have been utilized to produce glyoxyloyl chloride derivatives from dimethoxyindoles (D. Black, N. Kumar, D. McConnell, 1996).
Molecular Structure Analysis
The molecular structure and spectroscopic characterization of compounds related to 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride have been extensively studied. For instance, a novel compound with a similar structure was synthesized, and its structure was determined using FT-IR, FT-Raman, and single-crystal X-ray diffraction techniques. The molecule exhibited intramolecular C–H … Cl and C–H … O hydrogen bonds, contributing to its stability (C. S. C. Kumar et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving chlorobenzoyl chloride derivatives often result in the formation of compounds with diverse functional groups. For instance, 2-(chloroseleno)benzoyl chloride reacts with C-H acids, leading to the formation of benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes in moderate to high yields, demonstrating the compound's reactivity and potential for creating various chemical structures (KlocKrystian et al., 2001).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, play a crucial role in their application and behavior in different environments. For instance, the crystalline structure of certain chlorophenyl compounds has been analyzed, revealing insights into their molecular conformation and stability (Jin-Hao Zhao et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for understanding and predicting the behavior of chlorobenzoyl chloride derivatives. Studies on similar compounds have explored their electrochemical properties and reactions, providing a foundation for understanding the chemical behavior of 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride (K. Uneyama et al., 1983).
Applications De Recherche Scientifique
1. Synthèse de diazines à six chaînons décorées pharmacologiquement actives Le composé peut être utilisé dans la synthèse de diazines à six chaînons décorées pharmacologiquement actives . Ces diazines sont rapportées pour présenter une large gamme d'applications pharmacologiques, y compris les activités antimetabolites, anticancéreuses, antibactériennes, antiallergiques, tyrosine kinases, antimicrobiennes, antagonistes des canaux calciques, anti-inflammatoires, analgésiques, antihypertensives, antileishmaniases, antituberculeuses, anticonvulsivantes, diurétiques et d'épargne potassique, aux activités antiagressives .
2. Stimulation de la synthèse endogène d'oxyde nitrique Le composé s'est avéré stimuler la synthèse endogène d'oxyde nitrique . C'est important car l'oxyde nitrique joue un rôle crucial dans divers processus physiologiques, y compris la neurotransmission, la défense immunitaire et la régulation de la mort cellulaire.
Synthèse de précurseurs d'isoquinoléine
Le composé peut être utilisé dans la synthèse de précurseurs d'isoquinoléine . L'isoquinoléine est un modèle de base pour la synthèse de divers composés pharmacologiquement actifs. Par exemple, la papavérine, un alcaloïde d'isoquinoléine dérivé de l'opium, est un vasodilatateur et un relaxant musculaire lisse .
Préparation de 3, 4-diméthoxy-pyridine
Le composé peut être utilisé dans la préparation de 3, 4-diméthoxy-pyridine . Ce composé est un intermédiaire clé dans diverses réactions chimiques et a des applications potentielles dans l'industrie pharmaceutique.
Synthèse du 2-chloro-N-(1-(3,4-diméthoxyphényl)propan-2-yl)-2-phénylacétamide
Le composé peut être utilisé dans la synthèse du 2-chloro-N-(1-(3,4-diméthoxyphényl)propan-2-yl)-2-phénylacétamide . Ce composé a été testé sur des préparations musculaires lisses gastriques isolées de rats afin de déterminer ses effets sur l'activité contractile spontanée .
Synthèse de 1-(3,4-diméthoxyphényl)-3-(4-méthoxyphényl)-3-(1H-1,2,4-triazol-1-yl)
Le composé peut être utilisé dans la synthèse de 1-(3,4-diméthoxyphényl)-3-(4-méthoxyphényl)-3-(1H-1,2,4-triazol-1-yl) . Ce composé a des applications potentielles dans divers domaines de la chimie et de la biologie.
Mécanisme D'action
Mode of Action
Acyl chlorides are highly reactive and can undergo various chemical reactions, including nucleophilic acyl substitution .
Please consult with a chemical expert or a relevant professional for more accurate and detailed information. This compound should be handled with care due to its potential reactivity and the hazards associated with its use .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c1-15-8-5-3-7(4-6-9(12)14)10(13)11(8)16-2/h3-6H,1-2H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJOUFWJHFXYKV-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175136-00-2 |
Source


|
| Record name | (E)-3-(2-Chloro-3,4-dimethoxy-phenyl)-acryloyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)




